Merenskine
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Overview
Description
Preparation Methods
Merenskine can be synthesized through multiple methods. One common synthetic route involves the esterification of aromatic aldehydes with acetic anhydride . This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure optimal yield. Industrial production methods may involve large-scale esterification processes with continuous monitoring and purification steps to achieve high purity levels .
Chemical Reactions Analysis
Merenskine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
Merenskine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Merenskine exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound and its derivatives may interact with cellular receptors and enzymes, modulating various biochemical pathways . These interactions can lead to changes in cellular functions, contributing to its observed biological activities .
Comparison with Similar Compounds
Merenskine can be compared with other similar compounds, such as:
- Riddelliine
- Spartioidine
- Sceleratine
- Senecionine-N-oxide
- Senecivernine-N-oxide
What sets this compound apart is its unique structural features and the specific aromatic aldehyde used in its synthesis, which imparts distinct chemical and physical properties . This uniqueness makes this compound valuable in various applications where specific attributes are desired .
Properties
Molecular Formula |
C18H26ClNO6 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(1R,4R,5R,6R,7R,17R)-4-(chloromethyl)-4,7-dihydroxy-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H26ClNO6/c1-10-11(2)18(24,9-19)16(22)26-13-5-7-20-6-4-12(14(13)20)8-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18-/m1/s1 |
InChI Key |
PQVSFJDPIWTHNX-FQPKLTCISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)(CCl)O)C |
Canonical SMILES |
CC1C(C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(CCl)O)C |
Origin of Product |
United States |
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